7-Bromo-3-methyl-2,3-dihydro-4H1-benzopyran-4-oneE
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Overview
Description
7-Bromo-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one is a brominated derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one typically involves the bromination of 3-methylcoumarin. The reaction can be carried out using bromine in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction parameters and improved safety compared to batch processes. The use of automated systems for the addition of reagents and monitoring of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound, leading to the formation of derivatives with different functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed:
Oxidation Products: Formation of hydroxylated or carboxylated derivatives.
Reduction Products: Formation of reduced coumarin derivatives.
Substitution Products: Formation of alkylated or aminated derivatives.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: It has been investigated for its antimicrobial and antifungal properties, showing promise in the development of new therapeutic agents.
Medicine: The compound's anti-inflammatory and anticoagulant properties make it a candidate for drug development, particularly in the treatment of cardiovascular diseases.
Industry: Its unique chemical properties make it useful in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-bromo-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and coagulation pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation and blood clotting, leading to its therapeutic effects.
Comparison with Similar Compounds
7-bromocoumarin
7-bromo-4-hydroxycoumarin
7-bromo-3-hydroxycoumarin
Properties
Molecular Formula |
C10H9BrO2 |
---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
7-bromo-3-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9BrO2/c1-6-5-13-9-4-7(11)2-3-8(9)10(6)12/h2-4,6H,5H2,1H3 |
InChI Key |
OFKOCAQAVGWZIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C(C1=O)C=CC(=C2)Br |
Origin of Product |
United States |
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